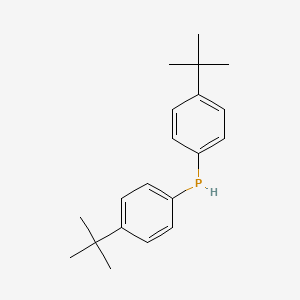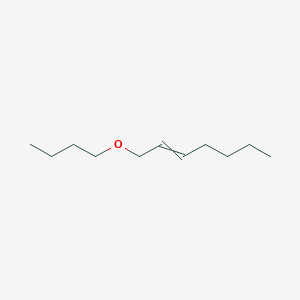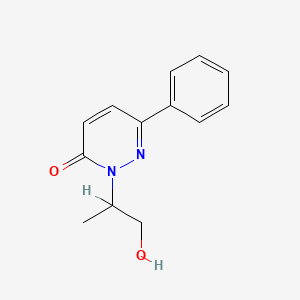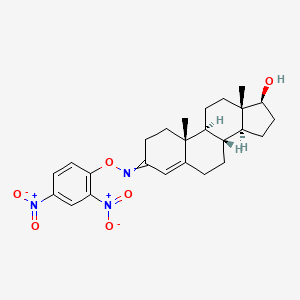![molecular formula C17H11NO B14681800 Benzonitrile, 4-[2-(2-benzofuranyl)ethenyl]- CAS No. 1623159-17-0](/img/structure/B14681800.png)
Benzonitrile, 4-[2-(2-benzofuranyl)ethenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonitrile, 4-[2-(2-benzofuranyl)ethenyl]- is an organic compound that belongs to the class of nitriles. This compound is characterized by the presence of a benzonitrile group attached to a benzofuran moiety via an ethenyl linkage. It is a colorless liquid with a distinct aromatic odor and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 4-[2-(2-benzofuranyl)ethenyl]- can be achieved through several methods. One common approach involves the reaction of 4-bromobenzonitrile with 2-(2-benzofuranyl)ethenyl magnesium bromide in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures to facilitate the coupling reaction.
Industrial Production Methods
On an industrial scale, the production of Benzonitrile, 4-[2-(2-benzofuranyl)ethenyl]- may involve the ammoxidation of toluene derivatives. This process involves the reaction of the toluene derivative with ammonia and oxygen at high temperatures, typically between 400 to 450°C, to form the desired nitrile compound.
Analyse Des Réactions Chimiques
Types of Reactions
Benzonitrile, 4-[2-(2-benzofuranyl)ethenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.
Major Products
Oxidation: Benzofuran-2-carboxylic acid.
Reduction: 4-[2-(2-benzofuranyl)ethenyl]aniline.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Benzonitrile, 4-[2-(2-benzofuranyl)ethenyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of Benzonitrile, 4-[2-(2-benzofuranyl)ethenyl]- involves its interaction with specific molecular targets. The nitrile group can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the benzofuran moiety can interact with biological receptors, modulating their activity and leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzonitrile: A simpler nitrile compound with a single benzene ring.
4-Vinylbenzonitrile: Similar structure but lacks the benzofuran moiety.
2-Benzofurancarbonitrile: Contains a benzofuran ring but differs in the position of the nitrile group.
Uniqueness
Benzonitrile, 4-[2-(2-benzofuranyl)ethenyl]- is unique due to the presence of both the benzofuran and benzonitrile groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
1623159-17-0 |
|---|---|
Formule moléculaire |
C17H11NO |
Poids moléculaire |
245.27 g/mol |
Nom IUPAC |
4-[(E)-2-(1-benzofuran-2-yl)ethenyl]benzonitrile |
InChI |
InChI=1S/C17H11NO/c18-12-14-7-5-13(6-8-14)9-10-16-11-15-3-1-2-4-17(15)19-16/h1-11H/b10-9+ |
Clé InChI |
CXNNRNMUZUHBDI-MDZDMXLPSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=C(O2)/C=C/C3=CC=C(C=C3)C#N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(O2)C=CC3=CC=C(C=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


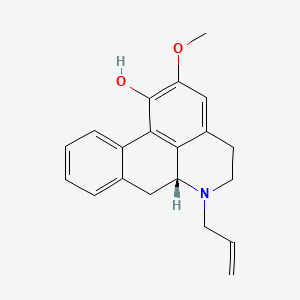

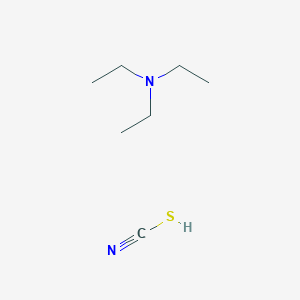
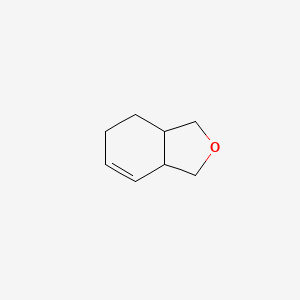
![1-[2-(Dimethylamino)ethyl]-4'-methoxy-2,3-dihydro[1,1'-biphenyl]-4(1H)-one](/img/structure/B14681749.png)
![5,7-dihydroxy-2-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-6H-chromen-4-one](/img/structure/B14681752.png)
